molecular formula C8H8FN5 B253125 N-(2-fluorobenzyl)-N-(1H-tetraazol-5-yl)amine

N-(2-fluorobenzyl)-N-(1H-tetraazol-5-yl)amine

Cat. No.: B253125
M. Wt: 193.18 g/mol
InChI Key: SBGXLADBRUANPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorobenzyl)-N-(1H-tetraazol-5-yl)amine is a chemical compound that has gained significant attention in scientific research. It has been synthesized using various methods and has been found to exhibit diverse biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-N-(1H-tetraazol-5-yl)amine is not fully understood. However, it is believed to act as a ligand and bind to metal ions in MOFs. This binding can lead to changes in the electronic and geometric properties of the metal ions, which can affect the properties of the MOF.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been found to exhibit antimicrobial activity against certain bacterial strains. It has also been found to have potential anticancer activity.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-fluorobenzyl)-N-(1H-tetraazol-5-yl)amine in lab experiments is its ability to act as a versatile ligand in the synthesis of MOFs. It is also relatively easy to synthesize using different methods. However, one limitation is that its mechanism of action is not fully understood, which can limit its applications in certain areas of research.

Future Directions

There are several future directions for the research on N-(2-fluorobenzyl)-N-(1H-tetraazol-5-yl)amine. One direction is to further investigate its potential antimicrobial and anticancer activity. Another direction is to study its potential as a ligand in the synthesis of MOFs with specific properties. Additionally, further research is needed to fully understand its mechanism of action and to identify its potential applications in other areas of research.
In conclusion, this compound is a chemical compound that has potential applications in scientific research. It can be synthesized using various methods and has been found to exhibit diverse biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and to identify its potential applications in different areas of research.

Synthesis Methods

N-(2-fluorobenzyl)-N-(1H-tetraazol-5-yl)amine can be synthesized using different methods. One of the most commonly used methods involves the reaction of 2-fluorobenzylamine with 1H-tetrazole-5-amine in the presence of a catalyst. The resulting product is then purified using column chromatography. Other methods include the use of microwave irradiation and solvent-free conditions.

Scientific Research Applications

N-(2-fluorobenzyl)-N-(1H-tetraazol-5-yl)amine has been found to have various scientific research applications. It has been used as a ligand in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, catalysis, and drug delivery. This compound has also been used as a precursor in the synthesis of other compounds with potential biological activity.

Properties

Molecular Formula

C8H8FN5

Molecular Weight

193.18 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-2H-tetrazol-5-amine

InChI

InChI=1S/C8H8FN5/c9-7-4-2-1-3-6(7)5-10-8-11-13-14-12-8/h1-4H,5H2,(H2,10,11,12,13,14)

InChI Key

SBGXLADBRUANPV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC2=NNN=N2)F

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NNN=N2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.